molecular formula C13H8ClNO3 B1315122 3-(4-Chlorobenzoyl)isonicotinic acid CAS No. 74975-29-4

3-(4-Chlorobenzoyl)isonicotinic acid

Cat. No. B1315122
CAS RN: 74975-29-4
M. Wt: 261.66 g/mol
InChI Key: MBYIALAOJHGWFM-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzoyl)isonicotinic acid is a chemical compound with the molecular formula C13H8ClNO3 . It is a derivative of isonicotinic acid, which is an isomer of picolinic acid and nicotinic acid .


Molecular Structure Analysis

The molecular structure of 3-(4-Chlorobenzoyl)isonicotinic acid consists of a pyridine ring attached to a carboxylic acid group at the 4-position . The exact 3D structure is not available in the current resources.

Scientific Research Applications

Medicinal Chemistry: Tuberculosis Treatment

3-(4-Chlorobenzoyl)isonicotinic acid: has shown potential in the development of new treatments for multidrug-resistant tuberculosis. Compounds synthesized with this acid have exhibited significant activity, comparable to first-line drugs like isoniazid and rifampicin . This suggests its role as a precursor in synthesizing new lead compounds to combat this global health challenge.

Organic Synthesis: Building Blocks

In organic chemistry, 3-(4-Chlorobenzoyl)isonicotinic acid serves as an organic building block for the synthesis of various complex molecules. Its structural properties make it suitable for creating new chemical entities with potential applications in pharmaceuticals and materials science .

Advanced Battery Science

The compound’s unique chemical properties may be leveraged in advanced battery science and technology. Researchers are exploring its use in the development of novel electrolytes and electrode materials that could lead to more efficient and durable batteries .

Anti-Inflammatory Applications

Related compounds, such as 3-(4-Chlorobenzoyl)propionic acid , have been used in the treatment of musculoskeletal and joint disorders, indicating that 3-(4-Chlorobenzoyl)isonicotinic acid could also be researched for similar anti-inflammatory applications .

Mechanism of Action

Target of Action

3-(4-Chlorobenzoyl)isonicotinic acid is a derivative of isoniazid . Isoniazid is a frontline drug employed in the treatment of tuberculosis . It is a highly specific agent, active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .

Mode of Action

Isoniazid is a prodrug and must be activated by bacterial catalase The activated form of isoniazid interacts with its targets, leading to changes in the bacterial cells

Biochemical Pathways

The biochemical pathways affected by isoniazid and its derivatives involve the shikimate pathway and chorismate biosynthesis . The first enzyme in the pathway for 4-chlorobenzoate dissimilation is 4-Chlorobenzoate:CoA ligase . This enzyme produces 4-chlorobenzoyl CoA and AMP . The second enzyme, 4-Chlorobenzoyl CoA dehalogenase, further processes the 4-chlorobenzoyl CoA .

Pharmacokinetics

Isoniazid is known to be acetylated by n-acetyl transferase to n-acetylisoniazid, which is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .

Result of Action

Isoniazid and its derivatives have been reported for their diverse biological activities like anti-mycobacterial, -bacterial, -fungal, and -viral activities .

Action Environment

The action environment of 3-(4-Chlorobenzoyl)isonicotinic acid is likely to be similar to that of isoniazid. The efficacy and stability of isoniazid can be influenced by various environmental factors, including the presence of moisture

properties

IUPAC Name

3-(4-chlorobenzoyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-9-3-1-8(2-4-9)12(16)11-7-15-6-5-10(11)13(17)18/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBYIALAOJHGWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(C=CN=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzoyl)isonicotinic acid

CAS RN

74975-29-4
Record name 3-(4-Chlorobenzoyl)isonicotinic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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